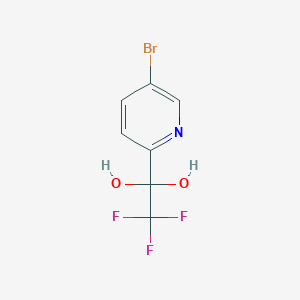
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is an organic compound that features a bromopyridine moiety and a trifluoroethane diol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available or can be synthesized from pyridine through bromination.
Trifluoroethane Diol Introduction: The trifluoroethane diol group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 5-bromopyridine with a trifluoroethanol derivative under basic conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level (e.g., 50-70°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields pyridine derivatives.
Substitution: Forms various substituted pyridine compounds.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoroethane diol group can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
Uniqueness
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both a bromopyridine moiety and a trifluoroethane diol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
823806-42-4 |
|---|---|
Formule moléculaire |
C7H5BrF3NO2 |
Poids moléculaire |
272.02 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-4-1-2-5(12-3-4)6(13,14)7(9,10)11/h1-3,13-14H |
Clé InChI |
ASEUKVVZAWQBOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
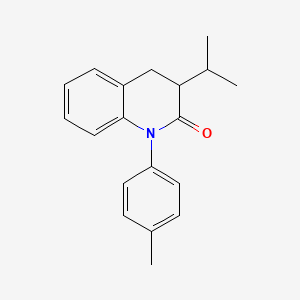
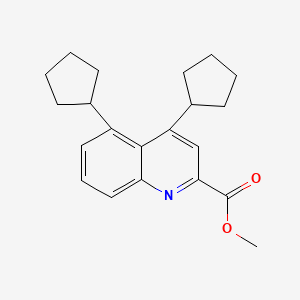
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)
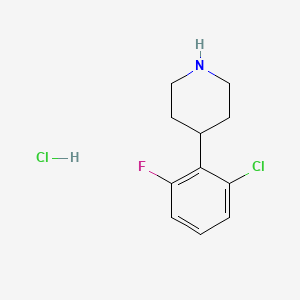
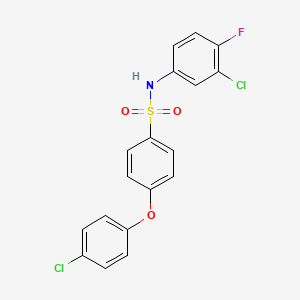
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
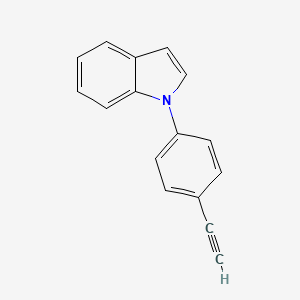
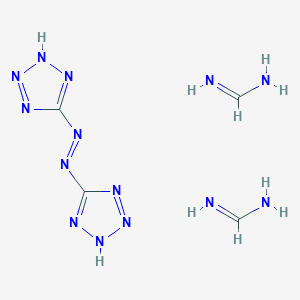
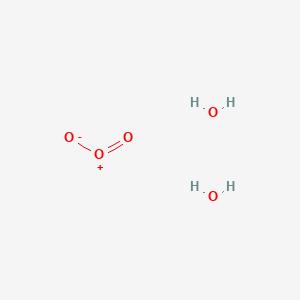
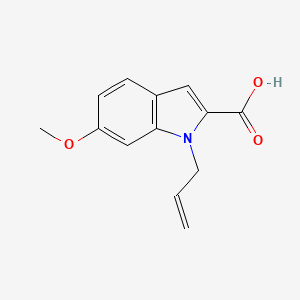
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
